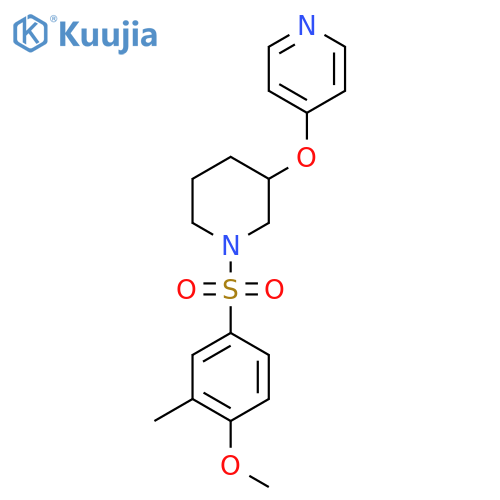

Cas no 2034500-07-5 (4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine)

2034500-07-5 structure

商品名:4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine

4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine 化学的及び物理的性質

名前と識別子

-

- 4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine

- AKOS026701480

- 4-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyridine

- F6480-1050

- 4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine

- 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

- 2034500-07-5

-

- インチ: 1S/C18H22N2O4S/c1-14-12-17(5-6-18(14)23-2)25(21,22)20-11-3-4-16(13-20)24-15-7-9-19-10-8-15/h5-10,12,16H,3-4,11,13H2,1-2H3

- InChIKey: QHHWSDDDMAFOLU-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=C(C)C=1)OC)(N1CCCC(C1)OC1C=CN=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 362.13002836g/mol

- どういたいしつりょう: 362.13002836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 516

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 77.1Ų

4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6480-1050-2μmol |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6480-1050-4mg |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6480-1050-100mg |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6480-1050-5μmol |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6480-1050-2mg |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6480-1050-5mg |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6480-1050-20μmol |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6480-1050-25mg |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6480-1050-1mg |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6480-1050-10mg |

4-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine |

2034500-07-5 | 10mg |

$79.0 | 2023-09-08 |

4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2034500-07-5 (4-{1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-3-yloxy}pyridine) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量